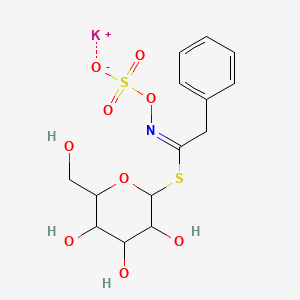

葡萄糖芥子苷钾盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

芸苔素,也称为苄基芥子油苷,是一种存在于十字花科蔬菜中,特别是田野芝麻中的芥子油苷。它是一种具有β-D-吡喃葡萄糖构型的葡萄糖衍生物。 在酶促作用下,芸苔素转化为苄基异硫氰酸酯,这为这些十字花科植物的特征性风味做出了贡献 。 该化合物于 1899 年首次报道,当时它是从旱金莲属的一种植物金莲花中分离出来的 .

科学研究应用

作用机制

芸苔素的作用机制涉及黑芥子酶对其进行酶促水解,从而形成苄基异硫氰酸酯。苄基异硫氰酸酯通过诱导细胞凋亡、破坏钙稳态和抑制细胞迁移来发挥其作用。 它靶向与活性氧积累、线粒体膜电位改变和 FOXM1 抑制相关的途径 .

生化分析

Biochemical Properties

Glucotropaeolin plays a significant role in biochemical reactions, particularly in plant defense mechanisms. The enzyme myrosinase catalyzes the hydrolysis of glucotropaeolin, removing the glucose group to produce an unstable intermediate that spontaneously rearranges to form benzyl isothiocyanate . This compound is toxic to many insect predators and is produced when the plant is damaged, serving as a defense mechanism . Additionally, glucotropaeolin interacts with various proteins and enzymes, including myrosinase, which is crucial for its conversion to benzyl isothiocyanate .

Cellular Effects

Glucotropaeolin has been shown to influence various cellular processes. In pancreatic cancer cells, glucotropaeolin promotes apoptosis by causing calcium dysregulation and attenuates cell migration by suppressing the forkhead box protein M (FOXM1) signaling pathway . It also affects cell viability, reactive oxygen species (ROS) accumulation, mitochondrial membrane potential (MMP), and induces apoptosis . These effects highlight the potential therapeutic applications of glucotropaeolin in cancer treatment.

Molecular Mechanism

At the molecular level, glucotropaeolin exerts its effects through several mechanisms. The hydrolysis of glucotropaeolin by myrosinase leads to the formation of benzyl isothiocyanate, which interacts with various biomolecules . This interaction includes the inhibition of enzymes involved in cell proliferation and the activation of pathways leading to apoptosis . The suppression of FOXM1 signaling is a key factor in the anticancer properties of glucotropaeolin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glucotropaeolin can change over time. Studies have shown that glucotropaeolin enhances swimming endurance in mice by increasing the utilization of fatty acids as an energy source . The stability and degradation of glucotropaeolin, as well as its long-term effects on cellular function, are important considerations in in vitro and in vivo studies . Frozen samples of plants containing glucotropaeolin have shown a considerable reduction in its content, indicating the importance of sample pre-treatment in experimental settings .

Dosage Effects in Animal Models

The effects of glucotropaeolin vary with different dosages in animal models. Higher doses of glucotropaeolin have been associated with increased anticancer activity, including the induction of apoptosis and inhibition of cell migration in pancreatic cancer cells . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall efficacy and safety of glucotropaeolin in therapeutic applications .

Metabolic Pathways

Glucotropaeolin is involved in several metabolic pathways. It is biosynthesized from phenylalanine through a multi-step pathway . The enzyme myrosinase plays a crucial role in the metabolism of glucotropaeolin, converting it to benzyl isothiocyanate . This metabolic pathway is essential for the plant’s defense mechanism and contributes to the bioactive properties of glucotropaeolin .

Transport and Distribution

Within cells and tissues, glucotropaeolin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . The distribution of glucotropaeolin is higher in plant parts that are more susceptible to potential attacks, such as roots compared to shoots . This distribution pattern is crucial for its role in plant defense.

Subcellular Localization

The subcellular localization of glucotropaeolin affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Understanding the subcellular localization of glucotropaeolin is essential for elucidating its role in cellular processes and its potential therapeutic applications.

准备方法

合成路线和反应条件: 芸苔素是通过多步途径从氨基酸苯丙氨酸生物合成的 。 芸苔素的实验室合成涉及使用冷甲醇提取方法来使黑芥子酶变性并防止降解 。 芸苔素的化学结构在 1957 年通过全合成得到了证实 .

工业生产方法: 芸苔素的工业生产涉及从植物组织中提取,特别是从十字花科蔬菜中提取。 提取过程通常使用冷的 80% 甲醇以确保高效率并防止降解 。 这种方法比从它们自然存在的植物中分离纯物质更有效 .

化学反应分析

反应类型: 芸苔素会发生由酶黑芥子酶催化的酶促水解。 该反应导致芸苔素分解为苄基异硫氰酸酯等产物 。主要反应类型是取代反应,其中葡萄糖基团被去除。

常用试剂和条件:

黑芥子酶: 催化芸苔素的水解。

冷甲醇: 用于提取过程中以防止降解。

主要生成产物:

苄基异硫氰酸酯: 一种对许多昆虫捕食者有毒的活性物质.

相似化合物的比较

芸苔素在芥子油苷中是独一无二的,因为它会特异性地转化为苄基异硫氰酸酯。类似的化合物包括:

黑芥子苷: 另一种存在于十字花科蔬菜中的芥子油苷。

芸苔素: 存在于西洋菜和其他十字花科植物中。

萝卜硫素: 存在于西兰花和其他十字花科植物中。

属性

CAS 编号 |

5115-71-9 |

|---|---|

分子式 |

C14H18KNO9S2 |

分子量 |

447.5 g/mol |

IUPAC 名称 |

potassium;[(Z)-[2-phenyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |

InChI |

InChI=1S/C14H19NO9S2.K/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8;/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22);/q;+1/p-1/b15-10-; |

InChI 键 |

UYCWNAZWHVREMO-AZJSCORLSA-M |

SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |

手性 SMILES |

C1=CC=C(C=C1)C/C(=N/OS(=O)(=O)[O-])/SC2C(C(C(C(O2)CO)O)O)O.[K+] |

规范 SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |

| 5115-71-9 | |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)

![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)

![3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B1454992.png)